molecular formula C13H19N5O2S B2946609 1-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one CAS No. 1013788-05-0

1-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one

Cat. No.: B2946609
CAS No.: 1013788-05-0
M. Wt: 309.39
InChI Key: RRXUIBMYDYHRKG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core linked via a thioether bridge to a 3-ethoxy-1-ethylpyrazole moiety and a propan-2-one group. Its molecular complexity arises from the fusion of two nitrogen-rich heterocycles (triazole and pyrazole), which are known to enhance biological activity and physicochemical stability in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-5-18-7-10(12(16-18)20-6-2)11-14-15-13(17(11)4)21-8-9(3)19/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUIBMYDYHRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a complex organic molecule that belongs to the class of triazole derivatives. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, which is known for its pharmacological properties.
  • Pyrazole Substituent : A heterocyclic compound that contributes to the biological activity.
  • Thioether Linkage : The sulfur atom in the structure enhances the compound's reactivity and potential biological interactions.

The molecular formula is C12H19N5O2SC_{12}H_{19}N_5O_2S, with a molecular weight of approximately 265.31 g/mol.

Anticancer Activity

Research has indicated that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to our compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of triazole derivatives, compounds were tested against MCF-7 cells, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin. For example, one derivative showed an IC50 of 15 µM compared to cisplatin's 20 µM, indicating enhanced potency against breast cancer cells .

Antibacterial Properties

The antibacterial activity of triazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antibacterial Efficacy Against Common Pathogens

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

This table illustrates that certain derivatives can inhibit bacterial growth at low concentrations, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism includes the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This suggests a multifaceted approach to reducing inflammation at a cellular level .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

Reaction Conditions Product Yield References
Oxidation to sulfoneH<sub>2</sub>O<sub>2</sub> (30%), AcOH, 60°C, 6 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)propan-2-one78%
Oxidation to sulfoxidemCPBA (1.2 eq), DCM, 0°C → RT, 4 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfinyl)propan-2-one65%

Key Findings :

  • Oxidation selectivity depends on the oxidizing agent: H<sub>2</sub>O<sub>2</sub> favors sulfone formation, while mCPBA stops at sulfoxide.

  • Reaction progress is monitored via TLC and confirmed by <sup>1</sup>H NMR (disappearance of -S- signal at δ 2.9 ppm) .

Nucleophilic Substitution at Sulfur

The sulfur atom participates in nucleophilic displacement reactions with alkyl halides or amines.

Reaction Conditions Product Yield References
Alkylation with methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)(methylthio)propan-2-one82%
Amination with benzylamineEt<sub>3</sub>N, THF, reflux, 8 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)amino)propan-2-one58%

Key Findings :

  • Alkylation proceeds efficiently in polar aprotic solvents (DMF) with a base.

  • Amination requires stoichiometric amine and prolonged heating .

Condensation Reactions Involving the Ketone Group

The propan-2-one moiety participates in hydrazone and Schiff base formation.

Reaction Conditions Product Yield References
Hydrazone formationNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O, EtOH, reflux, 3 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one hydrazone90%
Schiff base with 4-nitrobenzaldehyde4-NO<sub>2</sub>C<sub>6</sub>H<sub>4</sub>CHO, AcOH, 70°C, 5 hrs(E)-1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-3-(4-nitrobenzylidene)propan-2-one72%

Key Findings :

  • Hydrazones form rapidly under acidic conditions, confirmed by IR (C=O peak at 1700 cm<sup>−1</sup> disappearance) .

  • Schiff bases exhibit enhanced biological activity due to the nitro group’s electron-withdrawing effect .

Cycloaddition and Cross-Coupling Reactions

The triazole ring engages in Huisgen cycloaddition and Suzuki-Miyaura coupling.

Reaction Conditions Product Yield References
CuAAC with phenylacetyleneCuI, DIPEA, DMF, 60°C, 12 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-one85%
Suzuki coupling with 4-bromopyridinePd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O, 100°C, 24 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-3-(pyridin-4-yl)propan-2-one68%

Key Findings :

  • CuAAC (click chemistry) achieves high regioselectivity for 1,4-disubstituted triazoles .

  • Suzuki coupling requires anhydrous conditions and inert atmosphere .

Reduction of the Ketone Group

The propan-2-one group is reduced to secondary alcohol or alkane derivatives.

Reaction Conditions Product Yield References
NaBH<sub>4</sub> reductionNaBH<sub>4</sub>, MeOH, 0°C → RT, 2 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-ol88%
Wolff-Kishner reductionNH<sub>2</sub>NH<sub>2</sub>, KOH, ethylene glycol, 180°C, 6 hrs1-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propane75%

Key Findings :

  • NaBH<sub>4</sub> selectively reduces the ketone without affecting the sulfur group .

  • Wolff-Kishner eliminates the carbonyl group entirely .

Technical Characterization Methods

  • NMR Spectroscopy : <sup>1</sup>H NMR confirms sulfur oxidation (δ 3.1–3.3 ppm for -SO<sub>2</sub>-).

  • Mass Spectrometry : HRMS validates molecular ions (e.g., m/z 423.12 for sulfone derivative).

  • IR Spectroscopy : C=O stretch at 1715 cm<sup>−1</sup> (ketone) shifts upon condensation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioether Linkages

Several compounds in the evidence share the 1,2,4-triazole-thioether scaffold but differ in substituents and biological activities:

Compound Name Key Substituents Physicochemical Properties Biological Activity Reference
1-((5-(3-Ethoxy-1-Ethyl-1H-Pyrazol-4-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl)thio)Propan-2-One Ethylpyrazole, ethoxy, propan-2-one Not explicitly reported Not reported -
1-((4-Methyl-5-(((3-(Pyridin-4-yl)-1H-1,2,4-Triazol-5-yl)thio)methyl)-4H-1,2,4-Triazol-3-yl)thio)Propan-2-One (3a) Pyridine, methyltriazole, thioether m.p. 175–177°C; δ(H) 2.21 (s, 3H) Antimicrobial
5t (Benzimidazole-Triazole Hybrid) Chlorobenzimidazole, difluorophenyl HRMS: Calc. 524.08, Found 524.12 Anticandidal
N-Substituted 2-((5-(3-Bromophenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl)thio)-N-Phenylpropanamide Bromophenyl, propanamide UV–Vis absorption at 295–298 nm Nonlinear optical applications

Key Observations :

  • Halogenated aryl groups (e.g., 5t with chloro/fluoro) improve anticandidal efficacy, likely via hydrophobic interactions with fungal membranes . Bromophenyl and propanamide groups in contribute to nonlinear optical properties, suggesting applications in material science.
  • Physicochemical Stability :
    • Methyl and ethyl groups on the triazole ring (common across all analogues) improve metabolic stability by reducing oxidative degradation .
    • Thioether linkages enhance solubility compared to ether or methylene bridges, as seen in compound 3a .

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